molecular formula C21H22O5 B3028118 (2R)-2beta-(4-Methoxy-1,3-benzodioxole-6-yl)-3alpha-methyl-5-(1-propenyl)-7-methoxy-2,3-dihydrobenzofuran CAS No. 1613723-68-4

(2R)-2beta-(4-Methoxy-1,3-benzodioxole-6-yl)-3alpha-methyl-5-(1-propenyl)-7-methoxy-2,3-dihydrobenzofuran

Cat. No.: B3028118
CAS No.: 1613723-68-4
M. Wt: 354.4 g/mol
InChI Key: UIWUAELYQAENKN-OTBILJLCSA-N
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Description

This compound is a chiral 2,3-dihydrobenzofuran derivative featuring a 4-methoxy-1,3-benzodioxole substituent at the 2β-position, a 3α-methyl group, a 1-propenyl chain at position 5, and a 7-methoxy group. Structurally, it belongs to the 2-arylbenzofuran class, which is associated with diverse bioactivities, including antioxidant, anti-inflammatory, and cytotoxic effects .

Properties

IUPAC Name

4-methoxy-6-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-6-13-7-15-12(2)19(26-20(15)16(8-13)22-3)14-9-17(23-4)21-18(10-14)24-11-25-21/h5-10,12,19H,11H2,1-4H3/b6-5+/t12-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWUAELYQAENKN-OTBILJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C(=C3)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC4=C(C(=C3)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethoxy-N-methylaniline is an organic compound characterized by its amine functional group and methoxy substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profiles.

Chemical Structure

The molecular formula of 2,5-dimethoxy-N-methylaniline is C9H13NO2C_9H_{13}NO_2, and its structure includes:

  • A benzene ring
  • Two methoxy groups at the 2 and 5 positions
  • A methyl group attached to the nitrogen atom

Biological Activity Overview

Research has shown that 2,5-dimethoxy-N-methylaniline exhibits various biological activities, including:

  • Antioxidant properties : It has been noted for its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.
  • Enzyme inhibition : Interaction studies indicate that it may inhibit certain enzymes, impacting metabolic pathways.

Data Table: Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific enzymes
CytotoxicityExhibits cytotoxic effects in vitro
Neuroprotective EffectsPotential protective effects on neurons

Case Studies and Research Findings

  • Antioxidant Activity :
    A study demonstrated that 2,5-dimethoxy-N-methylaniline effectively reduced oxidative stress markers in cultured cells. The compound's ability to donate electrons was attributed to its methoxy groups, enhancing its radical scavenging capacity.
  • Enzyme Interaction :
    Research focusing on enzyme kinetics revealed that 2,5-dimethoxy-N-methylaniline binds to the active sites of several enzymes involved in metabolic processes. This binding alters enzyme activity, suggesting potential applications in drug design where modulation of enzyme function is desired.
  • Cytotoxicity Studies :
    In vitro assays indicated that higher concentrations of 2,5-dimethoxy-N-methylaniline led to increased cell death in cancer cell lines. This finding points towards its potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action.

Comparison with Similar Compounds

Structural Analysis

A structurally related compound, (3aR)-2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one (referred to as Compound A ), shares the 2-arylbenzofuran core but differs in substituents and functional groups (Table 1) .

Table 1: Structural Comparison

Feature Target Compound Compound A
Core Structure 2,3-Dihydrobenzofuran 2,3-Dihydro-1-benzofuran-6-one
Aryl Substituent Position 2β-(4-Methoxy-1,3-benzodioxole-6-yl) 2-(1,3-Benzodioxol-5-yl)
Alkyl Chains 5-(1-Propenyl), 3α-methyl 3a-Prop-2-enyl, 3-methyl
Oxygen Functionality 7-Methoxy 5-Methoxy, 6-ketone
Stereochemistry (2R, 3α) (3aR)
Key Differences:

Functional Groups : The target compound lacks a ketone group, which is present in Compound A at position 2. This absence may reduce electrophilicity and alter metabolic stability.

Stereochemistry : The (2R, 3α) configuration in the target compound versus (3aR) in Compound A influences three-dimensional conformation and binding interactions.

Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (C₂₂H₂₄O₆, MW = 408.43 g/mol) is heavier than Compound A (C₂₀H₂₀O₆, MW = 380.37 g/mol) due to additional methoxy and propenyl groups.
  • Solubility : The 7-methoxy group in the target compound may enhance lipophilicity compared to Compound A’s ketone, which could increase aqueous solubility via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2beta-(4-Methoxy-1,3-benzodioxole-6-yl)-3alpha-methyl-5-(1-propenyl)-7-methoxy-2,3-dihydrobenzofuran
Reactant of Route 2
Reactant of Route 2
(2R)-2beta-(4-Methoxy-1,3-benzodioxole-6-yl)-3alpha-methyl-5-(1-propenyl)-7-methoxy-2,3-dihydrobenzofuran

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